

Application Notes and Protocols for BSA-Cy5.5 in Microvascular Research

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Compound of Interest

Compound Name: Bovine Serum Albumin-Cy5.5

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Introduction

Bovine Serum Albumin (BSA) conjugated with the cyanine dye Cy5.5 serves as a powerful fluorescent tracer for the investigation of microvascular structure and function. Its utility stems from its properties as a high-molecular-weight probe that remains largely within the vasculature under normal physiological conditions, making it an excellent tool for assessing vascular integrity, permeability, and hemodynamics. The near-infrared (NIR) fluorescence of Cy5.5 allows for deep tissue penetration and a high signal-to-background ratio, which is advantageous for in vivo imaging studies.[1] This document provides detailed application notes and experimental protocols for the use of BSA-Cy5.5 in microvascular research.

Properties of BSA-Cy5.5

BSA-Cy5.5 is a conjugate where bovine serum albumin is labeled with the fluorescent dye Cy5.5.[2] Key properties are summarized in the table below.



Property	Value	Reference(s)
Excitation Wavelength (peak)	~675 nm	[2]
Emission Wavelength (peak)	~694 nm	[2]
Molecular Weight	~66 kDa (for BSA)	[3]
Form	Lyophilized powder or in PBS buffer	[2]
Storage	4°C, protected from light	[2]

Key Applications in Microvascular Research

- Vascular Permeability Assessment: BSA-Cy5.5 is widely used to quantify changes in vascular permeability in various pathological conditions such as inflammation, cancer, and diabetes.[4][5]
- Blood Flow Dynamics: The tracer can be used to measure blood flow velocity and vessel diameter.
- In Vivo Vascular Imaging: Its NIR fluorescence is ideal for intravital and two-photon microscopy, enabling high-resolution imaging of the microvasculature in living animals.[6][7]
- Lymphatic Vessel Imaging: BSA-Cy5.5 can be used to visualize lymphatic drainage and quantify lymphatic uptake.[8][9]

Quantitative Data Summary

The following tables summarize key quantitative parameters often measured in microvascular research using fluorescently labeled albumin.

Table 1: Pharmacokinetic Properties of Labeled Albumin



Parameter	Species	Value	Reference(s)
Half-life of human serum albumin (HSA)	Mouse	16.3 - 17.5 hours	[10][11]
Half-life of mouse serum albumin (MSA)	Mouse	~28.8 hours	[11]
Time constant of plasma clearance (BSA)	Not Specified	9.1 x 10 ³ s	[12]

Table 2: Vascular Permeability Measurements with

Labeled Albumin

Model System	Measured Permeability (P)	Units	Reference(s)
Human adenocarcinoma LS174T in SCID mice	6.06 ± 4.30	x 10 ⁻⁷ cm/sec	[13]
Control Mice (Lung)	4.96 ± 0.64	%/2 h	[14]
Pseudomonas aeruginosa Infected Mice (Lung)	11.5 ± 1.2	%/2 h	[14]

Experimental Protocols

Protocol 1: In Vivo Vascular Permeability Assessment using Intravital Microscopy

This protocol describes the measurement of vascular permeability in a mouse model using intravital microscopy.

Materials:

• BSA-Cy5.5

Methodological & Application



- Anesthetics (e.g., ketamine/xylazine mixture)
- Sterile saline
- Intravital fluorescence microscope equipped with appropriate laser lines and filters for Cy5.5 (e.g., Excitation: 640 nm, Emission: 680 nm)[1]
- Animal model with a surgically prepared imaging window (e.g., dorsal skinfold chamber)

Procedure:

- Animal Preparation: Anesthetize the mouse using an appropriate anesthetic protocol. Place the animal on the microscope stage and ensure its core body temperature is maintained.
- Baseline Imaging: Acquire baseline fluorescence images of the microvasculature within the imaging window before the injection of BSA-Cy5.5 to determine background fluorescence.
- BSA-Cy5.5 Administration: Inject a sterile solution of BSA-Cy5.5 intravenously (e.g., via tail vein). A typical concentration is 10-20 mg/kg in 100-200 μL of saline.
- Image Acquisition: Immediately after injection, begin acquiring a time-lapse series of fluorescence images of the region of interest. Acquire images at regular intervals (e.g., every 30 seconds to 1 minute) for a period of 30-60 minutes.
- Data Analysis:
 - Measure the fluorescence intensity inside a blood vessel (Iv) and in the adjacent interstitial space (Ii) over time.
 - Calculate the permeability index as the ratio of interstitial to vascular fluorescence intensity (li / lv).
 - Alternatively, calculate the vascular permeability (P) using the formula: P = (1 Ht) * (V/S) * [(1 / (Io Ib)) * (dI/dt)], where Ht is the hematocrit, V/S is the vessel volume-to-surface area ratio, Io is the initial fluorescence intensity in the vessel, Ib is the background fluorescence, and dI/dt is the rate of change of fluorescence intensity in the interstitium.
 [12]



Protocol 2: Two-Photon Microscopy for Deep-Tissue Vascular Imaging

This protocol outlines the use of BSA-Cy5.5 for high-resolution imaging of deeper microvasculature using two-photon microscopy.

Materials:

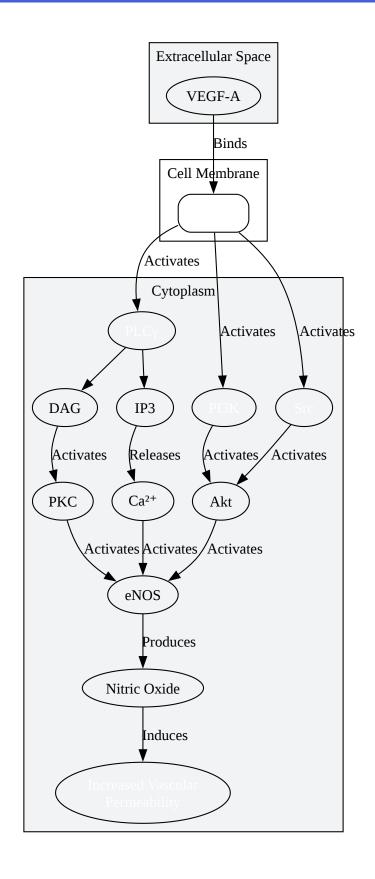
- BSA-Cy5.5
- Anesthetics
- Sterile saline
- Two-photon microscope with a tunable laser (e.g., Ti:Sapphire)
- Animal model with a cranial window or other prepared imaging site

Procedure:

- Animal and Microscope Preparation: Anesthetize the animal and secure it on the microscope stage. Set the two-photon laser to an appropriate excitation wavelength for Cy5.5 (e.g., around 1280 nm, though empirical optimization may be needed).[5]
- BSA-Cy5.5 Administration: Inject BSA-Cy5.5 intravenously as described in Protocol 1.
- Image Acquisition: Acquire Z-stacks of the microvasculature at different time points postinjection. The increased penetration depth of two-photon microscopy allows for imaging deeper into the tissue.[15]
- Image Analysis and 3D Reconstruction: Use imaging software to process the Z-stacks and create 3D reconstructions of the vascular network. Quantify parameters such as vessel diameter, branching, and tortuosity.

Visualizations Signaling Pathway



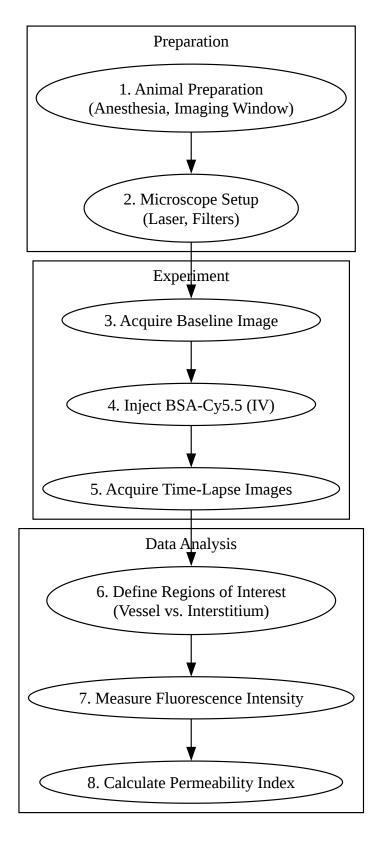


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Caption: VEGF-A signaling pathway leading to increased vascular permeability.



Experimental Workflow



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Caption: Workflow for measuring vascular permeability with BSA-Cy5.5.

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 To cite this document: BenchChem. [Application Notes and Protocols for BSA-Cy5.5 in Microvascular Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10822997#bsa-cy5-5-as-a-tracer-for-microvascular-research]

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